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THP-1

macrophage polarization M1/M2 phenotyping flow cytometry

THP-1 is a human acute monocytic leukemia cell line originally isolated from the peripheral blood of a 1-year-old male patient. Unlike promyelocytic (HL-60) or histiocytic lymphoma-derived (U937) myeloid lines, THP-1 retains a monocytic lineage commitment, expressing Fc and C3b receptors without surface or cytoplasmic immunoglobulins.

Molecular Formula
Molecular Weight
Cat. No. B1575681
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameTHP-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-1 Cell Line Procurement Guide: A Human Monocytic Model for Macrophage Biology and Immune Screening


THP-1 is a human acute monocytic leukemia cell line originally isolated from the peripheral blood of a 1-year-old male patient [1]. Unlike promyelocytic (HL-60) or histiocytic lymphoma-derived (U937) myeloid lines, THP-1 retains a monocytic lineage commitment, expressing Fc and C3b receptors without surface or cytoplasmic immunoglobulins [1]. Upon phorbol ester treatment, THP-1 cells differentiate into macrophage-like cells that—compared to HL-60, U937, KG-1, or HEL—more closely recapitulate the behavior of native monocyte-derived macrophages [2]. The cell line is available from accredited biorepositories (ATCC TIB-202, DSMZ ACC-16) with STR-authenticated identity, a doubling time of approximately 35–50 hours, and suspension growth characteristics amenable to scalable culture [3].

Why THP-1 Cannot Be Interchanged with U937 or HL-60 in Macrophage Biology Studies


Although THP-1, U937, and HL-60 are all myeloid leukemia lines capable of macrophage-like differentiation, they diverge substantially in lineage origin, phenotypic polarization bias, inflammatory responsiveness, and functional effector outputs [1]. THP-1 originates from acute monocytic leukemia, U937 from histiocytic lymphoma, and HL-60 from acute promyelocytic leukemia—a fundamental difference in lineage commitment that translates into distinct gene expression trajectories upon PMA-induced differentiation, with 2,159 genes uniquely differentially expressed in THP-1 versus 2,131 in HL-60 and 1,711 in U937 [2]. Consequently, substituting one line for another without accounting for these lineage-intrinsic biases can produce irreproducible or even inverted polarization phenotypes and cytokine readouts [1]. The quantitative evidence below defines the specific dimensions along which THP-1 provides procurement-relevant differentiation from its closest comparators.

THP-1 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Cell Line Selection


M1 Macrophage Polarization Propensity: THP-1 CD68+ Cells Increase ~4-Fold vs <2-Fold for U937 Under Identical M1 Stimuli

In a standardized head-to-head comparison using PMA-differentiated macrophages polarized with LPS (100 ng/mL) + IFN-γ (20 ng/mL) for 48 h, THP-1-derived macrophages responded to M1 stimuli with a nearly 4-fold increase in the percentage of CD68+ cells, whereas U937-derived macrophages increased less than 2-fold. Conversely, U937 cells showed a higher basal percentage of CD163+ cells and skewed toward the M2 end of the polarization spectrum [1]. Overall, THP-1-derived macrophages were globally more responsive to M1 stimuli and skewed toward the M1 phenotype, while U937-derived macrophages were more responsive to M2 stimuli [1].

macrophage polarization M1/M2 phenotyping flow cytometry CD68

Phagocytic Activity and ROS Production: THP-1 Macrophages Outperform U937 Across All Polarization States

In the same standardized comparison, phagocytic activity of THP-1-derived macrophages was markedly greater than that of U937-derived macrophages in all phenotypic conditions (M0, M1, and M2). The percentage of ROS-producing cells was also higher in THP-1-derived macrophages than in U937-derived macrophages across all conditions. M1 stimuli increased and M2 stimuli decreased ROS production in both lines, but THP-1 maintained a higher ROS output throughout [1]. These functional differences were assessed by flow cytometry with FITC-latex bead uptake and CM-H2DCFDA ROS detection, each acquiring 10,000 events per sample [1].

phagocytosis reactive oxygen species macrophage effector function host defense

Inflammatory Transcriptional Responsiveness: THP-1 Regulates 51 Genes vs 197 Genes in U937 Under Stringent RNA-seq Criteria Following LPS+IFN-γ

A 2024 head-to-head bulk RNA-seq study of THP-1 and U937 cells exposed to LPS and IFN-γ revealed that, under highly stringent criteria (≥2.5 log2 fold change, significance ≥2.0 −log10), THP-1 cells regulated only 51 genes (43 up, 8 down), whereas U937 cells regulated 197 genes (94 up, 103 down) [1]. THP-1 was considerably less transcriptionally responsive than U937 to these inflammatory stimuli. However, the set of genes commonly upregulated in both lines—including CCL1, CCL3, CCL20, CXCL2, CXCL3, CXCL8, IL1A, IL1B, IL23A, IL6, PTGES, and PTGS2—defines a core inflammatory signature useful for bioassay standardization [1].

RNA-seq inflammatory gene regulation LPS response interferon gamma biomarker panel

Cytokine Secretion Profile vs Primary Human Monocytes: THP-1 Secretes Comparable TNF-α but Fails to Produce IL-6 and IL-10

A systematic comparison of LPS-stimulated cytokine release from THP-1, primary human monocytes, PBMCs, and whole blood demonstrated that THP-1 cells secreted comparable amounts of TNF-α to primary monocytes and PBMCs (1,440 ± 696 pg/mL at 4 h for THP-1 vs 3,460 ± 245 pg/mL for monocytes vs 1,960 ± 1,365 pg/mL for PBMCs), but produced substantially lower IL-8 (900 ± 830 pg/mL vs 10,100 ± 5,400 pg/mL for monocytes and 18,970 ± 10,590 pg/mL for PBMCs at 24 h) and no detectable IL-6 or IL-10 [1]. After 24 h, TNF-α declined to 110 pg/mL in THP-1 vs 460 pg/mL in monocytes and 790 pg/mL in PBMCs [1].

cytokine profiling TNF-alpha IL-6 IL-8 IL-10 primary monocyte comparison

CRISPR-Cas9 Gene Editing Efficiency: Up to 100% Indels and >95% Protein Knockdown Achievable in THP-1 via Electroporation

A validated JoVE protocol for electroporation-based CRISPR-Cas9 gene knockout in THP-1 cells, using pre-assembled Cas9:sgRNA ribonucleoproteins and multiple sgRNAs targeting the same locus, achieved up to 100% indels at the targeted locus and greater than 95% reduction in protein expression, as confirmed by Sanger sequencing with ICE analysis and immunoblotting coupled with functional assays [1]. The high editing efficiency enabled convenient isolation of single-cell clones by limiting dilution. THP-1 cells are notoriously difficult to transfect with plasmid DNA, but this electroporation-based RNP delivery method overcomes that barrier [1].

CRISPR-Cas9 gene knockout electroporation immune gene editing functional genomics

M. tuberculosis Infection Model: THP-1 Macrophages Show Statistically Equivalent Bacterial Uptake and Intracellular Growth to Primary Human MDMs

A comparative study evaluating THP-1-derived macrophages versus primary human monocyte-derived macrophages (hMDMs) for M. tuberculosis infection assessed bacterial uptake and intracellular growth of both drug-susceptible (H37Rv) and drug-resistant (R179) strains via colony-forming unit (CFU) enumeration. Both strains depicted similar uptake and intracellular growth in hMDMs and THP-1 macrophages over time, with no statistically significant difference (R179, p=0.954; H37Rv, p=0.922). Cellular viability was comparable up to 16 days post-infection (R179, p=0.271; H37Rv, p=0.068), and cytokine/chemokine mRNA and protein secretion profiles showed no significant difference between cell types across strains [1].

Mycobacterium tuberculosis host-pathogen interaction drug-resistant TB macrophage infection model CFU assay

THP-1 Optimal Application Scenarios Based on Verified Differentiation Evidence


Pro-Inflammatory Drug Screening and M1 Macrophage Activation Assays

For high-throughput screening of compounds intended to enhance M1 macrophage polarization—such as vaccine adjuvants, anti-tumor immunotherapeutics, or host-defense peptides—THP-1 is the preferred monocytic cell line. Its ~4-fold CD68+ induction upon M1 stimulation (versus <2-fold for U937) [1] and intrinsically M1-skewed baseline provide a wider dynamic range for detecting pro-inflammatory effects. Coupled with its robust ROS production and phagocytic activity across all polarization states [1], THP-1 enables multi-parametric readouts (cytokine, surface marker, functional) from a single model system.

CRISPR-Based Functional Genomics in Monocyte-Macrophage Biology

THP-1 is a leading choice for CRISPR-Cas9 gene knockout studies targeting innate immune pathways, supported by a validated protocol delivering up to 100% indel efficiency and >95% protein knockdown [2]. Its homogeneous genetic background eliminates the donor-to-donor variability inherent in primary cells, ensuring that observed phenotypes are attributable to the genetic perturbation rather than donor-specific confounders. Applications include dissection of NLRP3 inflammasome signaling, HIV-host factor interactions, and validation of anti-inflammatory drug targets.

Mycobacterium tuberculosis Infection Models for Anti-TB Drug Discovery

For laboratories evaluating anti-tuberculosis compounds or studying host-pathogen interactions, THP-1 macrophages provide a validated surrogate for primary human MDMs with statistically indistinguishable bacterial uptake (p=0.922–0.954), intracellular growth kinetics, and host cytokine responses for both drug-susceptible and drug-resistant M. tuberculosis strains [3]. This enables reproducible, higher-throughput CFU-based drug efficacy assays without the logistical constraints and inter-donor variability of primary cell sourcing.

Standardized Inflammatory Bioassay with Defined Gene Panels

The THP-1 response to LPS and IFN-γ yields a well-characterized, restrained transcriptional signature—51 differentially regulated genes under stringent criteria [4]—that serves as a standardized inflammatory bioassay platform. The core panel of commonly upregulated genes (CCL1, CCL3, CCL20, CXCL2, CXCL3, CXCL8, IL1A, IL1B, IL23A, IL6, PTGES, PTGS2) [4] provides a defined molecular readout for quantifying immunomodulatory compound effects, enabling cross-study comparability that is difficult to achieve with the broader, more variable transcriptional response of U937.

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